3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea
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Overview
Description
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is a complex organic compound that features a unique combination of furan, thiophene, and naphthalene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as furan-2-yl and thiophen-3-yl derivatives, followed by their coupling with a naphthalen-1-ylmethyl isocyanate.
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Step 1: Preparation of Furan-2-yl and Thiophen-3-yl Derivatives
Reagents: Furan, thiophene, ethyl bromide, sodium hydride.
Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-50°C.
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Step 2: Coupling Reaction
Reagents: Naphthalen-1-ylmethyl isocyanate, furan-2-yl and thiophen-3-yl derivatives.
Conditions: The reaction is performed in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA; conditionsroom temperature, aqueous or organic solvent.
Reduction: LiAlH4, NaBH4; conditionsinert atmosphere, low temperature.
Substitution: Halogens, alkylating agents; conditionsvarying temperatures, presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione, while reduction of the thiophene ring may produce thiophane derivatives.
Scientific Research Applications
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(Furan-2-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea
- 3-[2-(Thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea
- 3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]urea
Uniqueness
3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea is unique due to the presence of both furan and thiophene rings in its structure, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
1-[2-(furan-2-yl)-2-thiophen-3-ylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2S/c25-22(23-13-17-7-3-6-16-5-1-2-8-19(16)17)24-14-20(18-10-12-27-15-18)21-9-4-11-26-21/h1-12,15,20H,13-14H2,(H2,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMSCTYIRWEHKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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